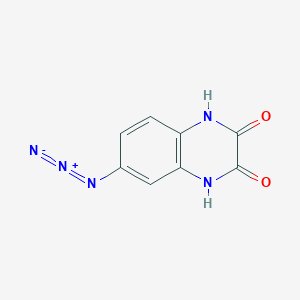
6-Azido-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-1,4-dihydroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C8H5N5O2 and its molecular weight is 203.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
1.1 AMPA Receptor Antagonism
ANQX is recognized for its ability to irreversibly inactivate AMPA receptors, which are essential for mediating fast excitatory synaptic transmission and are implicated in various neurological processes such as learning and memory. Research indicates that ANQX acts as a photoreactive probe that can form covalent bonds with specific amino acids in the receptor's binding site, thereby blocking its function . This characteristic makes it an invaluable tool for studying synaptic plasticity and excitatory neurotransmission.
1.2 Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects against conditions associated with neuronal degeneration. Studies have shown that derivatives of quinoxaline-2,3-diones exhibit protective properties in models of ischemia and neurodegenerative diseases such as Alzheimer's and amyotrophic lateral sclerosis . The ability of ANQX to cross the blood-brain barrier enhances its therapeutic potential in treating these conditions.
Therapeutic Uses
2.1 Treatment of Neurological Disorders
ANQX has been explored for its therapeutic applications in treating various neurological disorders. Its antagonistic effects on AMPA receptors may help mitigate excitotoxicity—a pathological process where excessive glutamate leads to neuronal injury. This makes it a candidate for treating conditions like epilepsy, anxiety disorders, and chronic pain management .
2.2 Anxiolytic and Anticonvulsant Properties
Research has demonstrated that certain derivatives of 6-Azido-1,4-dihydroquinoxaline-2,3-dione exhibit anxiolytic effects comparable to traditional anxiolytics like diazepam. In animal studies, specific compounds derived from quinoxaline-2,3-diones showed significant anticonvulsant activity against induced seizures . This positions ANQX as a potential alternative or adjunct therapy for managing anxiety and seizure disorders.
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that incorporate azide groups into quinoxaline frameworks. Various methodologies have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions . These approaches not only enhance efficiency but also align with green chemistry principles by reducing environmental impact.
3.2 Chemical Stability and Reactivity
ANQX exhibits stability under physiological conditions but can undergo photochemical reactions when exposed to light, which is critical for its function as a photoreactive probe . Understanding its reactivity is essential for developing safe and effective therapeutic applications.
Case Studies and Research Findings
Propiedades
Número CAS |
115581-89-0 |
|---|---|
Fórmula molecular |
C8H5N5O2 |
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
6-azido-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H5N5O2/c9-13-12-4-1-2-5-6(3-4)11-8(15)7(14)10-5/h1-3H,(H,10,14)(H,11,15) |
Clave InChI |
XGRALATXBGXIDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=[N+]=[N-])NC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















